molecular formula C26H28N2O4 B2943326 6,7-Dimethyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631884-58-7

6,7-Dimethyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2943326
CAS RN: 631884-58-7
M. Wt: 432.52
InChI Key: OYPUXNZYARGQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6,7-Dimethyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring, a chromeno ring, a phenyl ring, and a morpholine ring . Pyrrole is a biologically active scaffold known to possess diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Pyrrole-containing compounds are known to undergo a variety of chemical reactions .

Scientific Research Applications

Synthetic Methodologies and Molecular Interactions

One study elaborates on the synthesis and crystal structures of novel compounds, highlighting the morpholine ring's conformation and the importance of hydrogen bonding in determining molecular structure (Kaynak, Özbey, & Karalı, 2013). Another research discusses the ring-opening reaction of diones with cyclic secondary amines, providing insights into reaction mechanisms and product formation (Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000).

Potential Functionalities

A different study focuses on the synthesis of aza-pseudopeptides and evaluates their efficacy as corrosion inhibitors for mild steel, demonstrating the potential application of such compounds in materials science (Chadli, ELherri, Elmsellem, Elazzouzi, Merad, Aouniti, Hammouti, Mulengi, & Zarrouk, 2017). Furthermore, research on purines, pyrimidines, and fused systems based on them explores the reactivity of similar structures with ammonia or primary amines, which could have implications in drug design and synthesis (Gulevskaya, Besedin, & Pozharskii, 1999).

Structural Analysis and Material Properties

The development of photoluminescent conjugated polymers containing pyrrolo[3,4-c]pyrrole units emphasizes the importance of structural analysis for the creation of materials with specific optical properties, which could be used in electronic applications (Beyerlein & Tieke, 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Pyrrole-containing compounds are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .

Future Directions

The future directions for research on this compound would likely involve further exploration of its biological activity, synthesis methods, and potential applications. Pyrrole-containing compounds are considered a potential source of biologically active compounds .

properties

IUPAC Name

6,7-dimethyl-2-(3-morpholin-4-ylpropyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O4/c1-17-15-20-21(16-18(17)2)32-25-22(24(20)29)23(19-7-4-3-5-8-19)28(26(25)30)10-6-9-27-11-13-31-14-12-27/h3-5,7-8,15-16,23H,6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPUXNZYARGQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.